![molecular formula C23H32O2 B5185196 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5185196.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene), also known as PTMT, is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties. PTMT is a bisphenol derivative that has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is not well understood, but it is believed to act as an antioxidant and a radical scavenger. It has been shown to inhibit lipid peroxidation and reduce oxidative stress in various cell types. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been shown to modulate the activity of various enzymes and transcription factors, which may contribute to its biological effects.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, and its anti-cancer properties have been studied extensively. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been shown to have anti-fibrotic effects and may have applications in the treatment of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has several advantages for lab experiments. It is stable and easy to handle, and its purity can be easily improved through purification methods. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is also biocompatible and has low toxicity, making it suitable for use in cell culture and animal studies. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has some limitations, such as its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene). One direction is the development of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)-based materials for various applications, such as drug delivery and tissue engineering. Another direction is the study of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)'s mechanism of action and its interactions with various enzymes and transcription factors. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)'s potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, should also be explored further. Finally, the environmental impact of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) and its toxicity in various organisms should be evaluated to determine its safety for use in various applications.
Conclusion
In conclusion, 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is a bisphenol derivative that has gained significant attention in the scientific community due to its unique chemical properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has the potential to lead to the development of new materials and the treatment of various diseases, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) can be synthesized using various methods, but the most common method involves the reaction between 2,4,6-trimethylphenol and 1,5-pentanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene). The purity of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) can be improved through recrystallization and purification methods.
Applications De Recherche Scientifique
1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has been widely used in scientific research due to its unique chemical properties. It has been used as a monomer in the synthesis of polymers, and its applications in the development of various materials have been explored. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been used as a crosslinking agent in the synthesis of hydrogels, and its biocompatibility has been studied extensively. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been used as a model compound for the study of bisphenol derivatives, and its toxicity and environmental impact have been evaluated.
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-16-12-18(3)22(19(4)13-16)24-10-8-7-9-11-25-23-20(5)14-17(2)15-21(23)6/h12-15H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQZKHCHDSEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCOC2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)

![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)
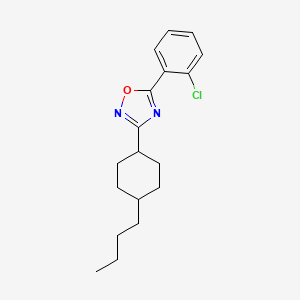
![N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide](/img/structure/B5185154.png)
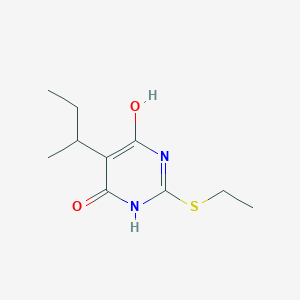
![1-[4-(diethylamino)benzyl]-3-piperidinol](/img/structure/B5185166.png)
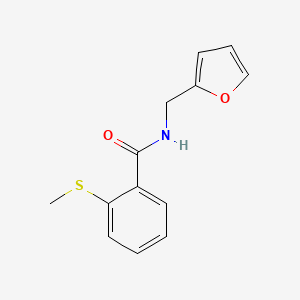
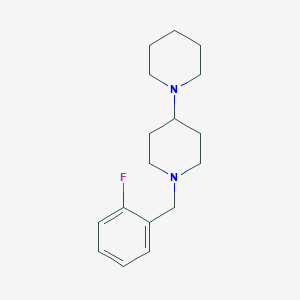

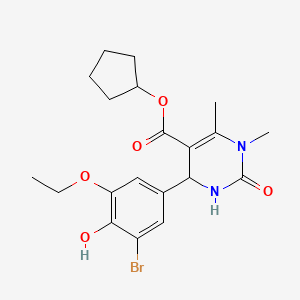

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5185212.png)